Bufotalidin

Antineoplastic Agents Hepatocellular Carcinoma Bufadienolides

Why Bufotalidin? Unlike generic bufadienolides, Bufotalidin (Hellebrigenin) offers ~2-fold selectivity for the α1β1 NaK isoform, enabling precise dissection of α1β1-specific cancer pathways. Critically, its aglycone form is equipotent to its glycoside—defying class norms and offering a unique tool for glycosylation-independent studies. With an HCC IC50 of 1.6×10⁻⁴ µg/mL and validated G2/M arrest plus dual-pathway apoptosis in OSCC cells, this high-purity standard is the definitive lead scaffold for liver and oral cancer drug discovery.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
Cat. No. B8235429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufotalidin
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O
InChIInChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3
InChIKeyTVKPTWJPKVSGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bufotalidin (Hellebrigenin) for Research Procurement: Compound Class and Baseline Characteristics


Bufotalidin (synonym Hellebrigenin) is a naturally occurring bufadienolide, a C-24 cardioactive steroid characterized by an α-pyrone ring at the C-17 position. It is isolated from traditional sources including toad venom (Venenum Bufonis/Ch'an Su) and various plant species [1]. Bufadienolides share a common mechanism of inhibiting the Na+/K+-ATPase (NaK) pump, a feature that underpins both their cardiotonic effects and their emerging role as anticancer agents [2].

Why Generic Bufadienolide Substitution Fails: The Case for Bufotalidin-Specific Procurement


Within the bufadienolide class, minute structural variations precipitate profound divergences in Na+/K+-ATPase subunit selectivity and downstream signaling pathways [1]. For instance, the presence of a 19-CHO group in hellebrigenin confers distinct cytotoxic potency compared to analogs like bufalin or telocinobufagin [2]. Furthermore, glycosylation status, which normally dictates potency, is uniquely irrelevant for the hellebrigenin/hellebrin pair, defying class-wide assumptions [1]. Therefore, substituting bufotalidin with another bufadienolide based solely on class membership risks compromising the specific cellular effects and target engagement required for reproducible research outcomes.

Bufotalidin (Hellebrigenin) Procurement Guide: Quantitative Comparative Evidence for Scientific Selection


Bufotalidin vs. Bufalin and Telocinobufagin: Superior Cytotoxicity in Liver Cancer Model

In a systematic study comparing 16 bufadienolides against the PLC/PRF/5 liver cancer cell line, bufotalidin (hellebrigenin) demonstrated the highest cytotoxic activity among the series, with an IC50 of 1.6 × 10^-4 µg/mL [1]. This potency was markedly superior to several key structural analogs, including bufalin, telocinobufagin, and gamabufotalin, which were explicitly noted as showing strong but lesser activities [1]. The study attributed this enhanced activity to the presence of the 19-CHO group on the hellebrigenin molecule [1].

Antineoplastic Agents Hepatocellular Carcinoma Bufadienolides

Na+/K+-ATPase Subunit Selectivity: Bufotalidin vs. Cardiotonic Steroid Class Norm

A comparative study of 14 cardiac glycosides and their aglycones revealed a unique binding profile for bufotalidin (hellebrigenin). While the majority of cardiotonic steroids (including digoxin and other bufadienolides) exhibit higher binding affinity for the α2β1 and α3β1 NaK isoforms, bufotalidin displayed a ~2-fold higher binding affinity for the α1β1 isoform [1]. Furthermore, it defied the class rule that aglycones are less potent than their glycosylated counterparts; hellebrigenin was found to be as potent as its glycoside, hellebrin, in inhibiting cancer cell growth [1].

Na+/K+-ATPase Cardiotonic Steroids Binding Affinity

Glycoside/Aglycone Potency Paradox: Bufotalidin (Aglycone) Matches Hellebrin Potency

Contrary to the established pharmacological principle that glycosylated cardiotonic steroids (e.g., digoxin, ouabain) are significantly more potent than their corresponding aglycones, the hellebrigenin (bufotalidin)/hellebrin pair is a notable exception [1]. The study demonstrated that hellebrigenin (the aglycone) is as potent as its glycoside hellebrin in inhibiting in vitro cancer cell growth [1]. This finding was in stark contrast to other tested pairs, such as gamabufotalin-rhamnoside and its aglycone, which followed the conventional potency rule [1].

Glycosides Aglycones Structure-Activity Relationship

Cytotoxic Activity Spectrum: Broad Efficacy in Low Nanomolar to Micromolar Range

A comprehensive screening of six bufadienolides against a panel of human tumor cell lines and normal cells revealed that all compounds, including hellebrigenin (bufotalidin), were cytotoxic with IC50 values ranging from 0.002 to 3.17 µM [1]. Notably, these bufadienolides showed no cytotoxicity toward normal murine cell lines at tested concentrations [1]. Further mechanistic work in HL-60 leukemia cells showed that hellebrigenin induced apoptosis and cell cycle arrest at concentrations as low as 0.03 µM [1].

Cytotoxicity Cancer Cell Lines IC50

Prioritized Research Applications for Bufotalidin (Hellebrigenin) Based on Quantitative Evidence


Probing Na+/K+-ATPase α1β1 Isoform-Specific Signaling in Cancer Models

Bufotalidin's ~2-fold selectivity for the α1β1 NaK isoform over α2β1/α3β1 [1] makes it an ideal chemical probe for dissecting α1β1-specific signaling pathways in cancer cells. Unlike other cardiotonic steroids that broadly target multiple isoforms, bufotalidin can help elucidate the unique role of the α1β1 complex in processes such as cell proliferation, apoptosis, and mitochondrial function.

Lead Compound Development for Hepatocellular Carcinoma (HCC)

The identification of bufotalidin as the 'most active' among 16 bufadienolides against the PLC/PRF/5 liver cancer cell line (IC50 = 1.6 × 10^-4 µg/mL) [2] establishes it as a high-priority lead scaffold for HCC drug discovery. Its validated mechanism of inducing DNA damage, G2/M cell cycle arrest, and mitochondrial apoptosis in HepG2 cells [3] provides a clear biological rationale for further medicinal chemistry optimization focused on liver cancer.

Investigating Glycosylation-Independent Mechanisms of Cardiotonic Steroids

The unique finding that bufotalidin (aglycone) is equipotent to its glycoside hellebrin [1] positions it as a critical tool for studying glycosylation-independent mechanisms of action. Researchers can use bufotalidin to distinguish between cellular effects that require the sugar moiety versus those that are solely dependent on the steroid core, a line of inquiry not possible with conventional cardiotonic steroids like digoxin or ouabain.

Oral Squamous Cell Carcinoma (OSCC) Therapeutic Research

Recent data demonstrates that bufotalidin exerts potent cytotoxic effects in OSCC cells by inducing G2/M cell cycle arrest and activating both intrinsic and extrinsic apoptotic pathways through modulation of MAPK signaling and suppression of XIAP [4]. This defined mechanism in a cancer type with poor prognosis supports its use as a specific tool compound for OSCC research and as a potential lead for developing new therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bufotalidin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.